



SBI-0206965: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	SBI-0206965		
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For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-0206965 is a potent and cell-permeable small molecule inhibitor primarily targeting the UNC-51-like kinase 1 (ULK1), a serine/threonine kinase crucial for the initiation of autophagy. [1][2] Originally identified for its high selectivity for ULK1, further studies have revealed its potent inhibitory activity against AMP-activated protein kinase (AMPK), another key regulator of cellular energy homeostasis and autophagy.[3][4] This dual activity, along with its effects on other kinases, makes SBI-0206965 a valuable tool for dissecting the signaling pathways governing autophagy and related cellular processes. These application notes provide detailed protocols for utilizing SBI-0206965 in high-throughput screening (HTS) and other research assays to investigate its effects on ULK1 and AMPK signaling.

Mechanism of Action

SBI-0206965 functions as an ATP-competitive inhibitor of ULK1.[5] Its inhibitory action prevents the phosphorylation of downstream ULK1 substrates, thereby blocking the induction of autophagy.[3] In addition to its effects on ULK1, SBI-0206965 has been shown to inhibit AMPK, which can also modulate autophagy and other metabolic pathways. It is important to note that SBI-0206965 can inhibit several other kinases, particularly those with a large gatekeeper residue like methionine in the ATP-binding pocket.[3][6]



Quantitative Data

The inhibitory activity of **SBI-0206965** against various kinases has been characterized in multiple studies. The following tables summarize the reported IC50 values and the results from broader kinase screening panels.

Table 1: IC50 Values of SBI-0206965 for Primary Kinase Targets

Kinase	IC50 (nM)	Assay Conditions	Reference
ULK1	108	In vitro kinase assay	[2]
ULK2	711	In vitro kinase assay	[2]

Table 2: Inhibition Profile of SBI-0206965 in Kinase Panels

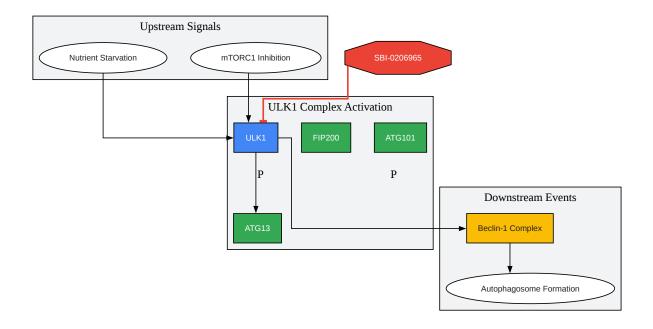
Results from a screen against 140 human protein kinases in vitro showed that **SBI-0206965** inhibits several kinases, including members of the AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than AMPK or ULK1.[3][6]

In a separate screen of 456 kinases, at a concentration of 10 μ M, **SBI-0206965** inhibited only 10 kinases, including ULK1 and ULK2. Other kinases inhibited included FAK, FLT3, Src, and Jak3, with FLT3 and FAK having IC50 values similar to that of ULK1.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

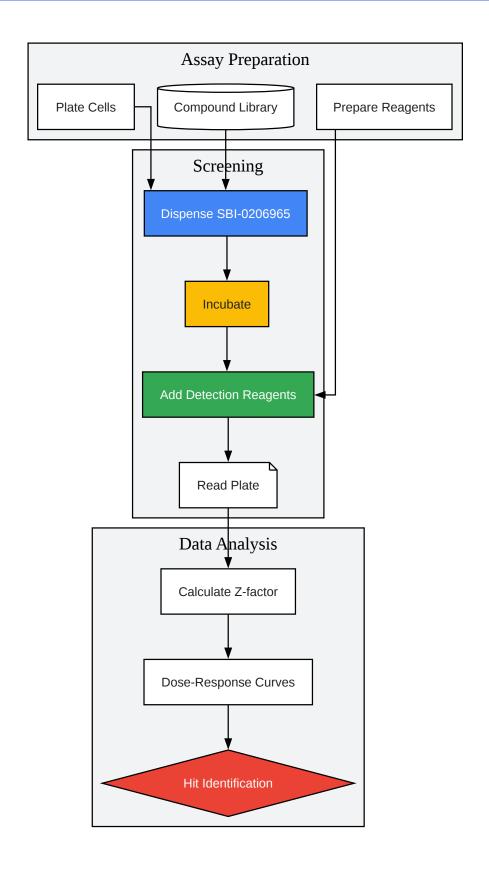




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ULK1 Signaling Pathway and Inhibition by SBI-0206965.





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High-Throughput Screening Workflow for SBI-0206965.



Experimental Protocols

Protocol 1: In Vitro ULK1 Kinase Assay (Radiometric)

This protocol is adapted from methods used to characterize ULK1 inhibitors.[3] It measures the transfer of radiolabeled phosphate from [y-32P]ATP to a substrate by ULK1.

Materials:

- Recombinant human ULK1 enzyme
- GST-Atg101 or other suitable substrate[3]
- Kinase Buffer: 25 mM MOPS (pH 7.5), 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂[3]
- [y-32P]ATP
- 100 μM unlabeled ATP
- SBI-0206965 stock solution (in DMSO)
- SDS-PAGE gels and buffers
- Phosphorimager system

Procedure:

- Prepare a reaction mixture containing recombinant ULK1 enzyme and the GST-Atg101 substrate in kinase buffer.
- Add varying concentrations of SBI-0206965 or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding a mixture of [γ -32P]ATP and unlabeled ATP to a final concentration of 100 μ M.[3]
- Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[3]



- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Image the screen using a phosphorimager to detect the incorporation of ³²P into the substrate.[3]
- Quantify the band intensities to determine the extent of inhibition by SBI-0206965 and calculate the IC50 value.

Protocol 2: Cell-Based Autophagy Assay (LC3 Immunoblotting)

This protocol assesses the effect of **SBI-0206965** on autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

- Cell line of interest (e.g., A549, HEK293)
- Complete cell culture medium
- SBI-0206965 stock solution (in DMSO)
- Autophagy inducer (e.g., rapamycin, starvation medium)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and buffers
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against LC3B
- Primary antibody for a loading control (e.g., β-actin, GAPDH)



- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with SBI-0206965 or DMSO for the desired time and concentration (e.g., 10-50 μM for 1-24 hours).
 [2] In some wells, co-treat with an autophagy inducer.
- Lyse the cells in lysis buffer and collect the lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature the protein samples by boiling in SDS-PAGE loading buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Re-probe the membrane with a loading control antibody to ensure equal protein loading.
- Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio or the
 ratio of LC3-II to the loading control. A decrease in this ratio in the presence of an autophagy
 inducer indicates inhibition of autophagy by SBI-0206965.



Protocol 3: HTRF Assay for ACC Phosphorylation (AMPK Activity)

This protocol provides a high-throughput method to assess the inhibitory effect of **SBI-0206965** on AMPK activity by measuring the phosphorylation of its substrate, Acetyl-CoA Carboxylase (ACC).[5]

Materials:

- Cell line of interest cultured in 96-well plates
- SBI-0206965 stock solution (in DMSO)
- AMPK activator (e.g., A-769662, 991)
- HTRF Phospho-ACC (Ser79) detection kit (containing lysis buffer, and donor and acceptorlabeled antibodies)
- · HTRF-compatible plate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere.
- Pre-incubate the cells with a serial dilution of SBI-0206965 or DMSO for 30 minutes.[5]
- Stimulate the cells with an AMPK activator for 1 hour.[5]
- Lyse the cells by adding the HTRF lysis buffer provided in the kit.
- Transfer the lysates to a low-volume 384-well detection plate.
- Add the HTRF detection reagents (anti-ACC-acceptor and anti-phospho-ACC-donor antibodies) to the lysates.
- Incubate the plate at room temperature for the time specified in the kit protocol.
- Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.



 Calculate the HTRF ratio and plot the results against the concentration of SBI-0206965 to determine the IC50 for AMPK inhibition in a cellular context.

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- To cite this document: BenchChem. [SBI-0206965: Application Notes and Protocols for High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610725#sbi-0206965-in-high-throughput-screening-assays]

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